molecular formula C11H12BrN5O3 B2755297 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide CAS No. 1241208-40-1

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide

Cat. No.: B2755297
CAS No.: 1241208-40-1
M. Wt: 342.153
InChI Key: LKNQKJJCYPJVAR-UHFFFAOYSA-N
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Description

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide is a synthetic organic compound characterized by its unique structural features, including a brominated pyrazole ring, a nitro group, and a cyano-substituted cyclopropyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

    Nitration: The brominated pyrazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Acetamide Formation: The final step involves the reaction of the nitrated bromopyrazole with N-(1-cyano-1-cyclopropylethyl)acetamide under appropriate conditions, such as the presence of a base like triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives under catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, such as using a palladium catalyst in a Suzuki or Buchwald-Hartwig coupling reaction.

    Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst, or tin(II) chloride in hydrochloric acid.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

    Hydrolysis: Aqueous acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Hydrolysis: Carboxylic acids or amides derived from the cyano group.

Scientific Research Applications

2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s biological activity, such as its potential anti-inflammatory, antimicrobial, or anticancer properties, is of significant interest.

    Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions due to its unique structural features.

    Industrial Applications: Potential use in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism by which 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide exerts its effects depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The nitro and cyano groups can participate in hydrogen bonding or electrostatic interactions with the target, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromo-3-amino-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The presence of both a bromine atom and a nitro group on the pyrazole ring, along with the cyano-substituted cyclopropyl group, gives 2-(4-bromo-3-nitro-1H-pyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide unique chemical properties

Properties

IUPAC Name

2-(4-bromo-3-nitropyrazol-1-yl)-N-(1-cyano-1-cyclopropylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN5O3/c1-11(6-13,7-2-3-7)14-9(18)5-16-4-8(12)10(15-16)17(19)20/h4,7H,2-3,5H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNQKJJCYPJVAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)CN2C=C(C(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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